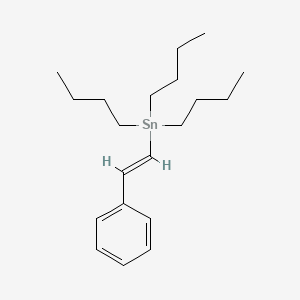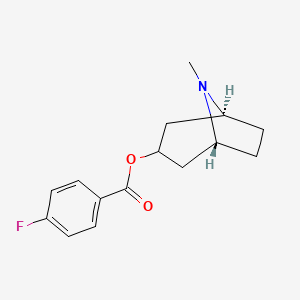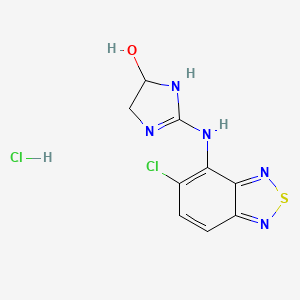
Tributyl(phenylethenyl)tin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(phenylethenyl)tin is an organotin compound with the chemical formula C20H34Sn. It is a derivative of tin, where the tin atom is bonded to three butyl groups and one phenylethenyl group. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions.
Aplicaciones Científicas De Investigación
Tributyl(phenylethenyl)tin has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in plastic manufacturing.
Mecanismo De Acción
Safety and Hazards
Tributyl(phenylethenyl)tin is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tributyl(phenylethenyl)tin can be synthesized through the reaction of tributyltin hydride with phenylacetylene in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and may require a palladium catalyst to facilitate the formation of the tin-carbon bond.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tributyl(phenylethenyl)tin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenylethenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions.
Major Products Formed:
Oxidation: Tin oxides and phenylacetylene derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Comparación Con Compuestos Similares
Tributyl(phenylethynyl)tin: Similar structure but with a triple bond between the phenyl and tin groups.
Tributyl(vinyl)tin: Contains a vinyl group instead of a phenylethenyl group.
Tributyl(1-propynyl)tin: Features a propynyl group in place of the phenylethenyl group.
Uniqueness: Tributyl(phenylethenyl)tin is unique due to its specific phenylethenyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Propiedades
IUPAC Name |
tributyl-[(E)-2-phenylethenyl]stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENXCDRAXNPDOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)
